molecular formula C8H14O2 B3027963 2-(1-Ethylcyclobutyl)acetic acid CAS No. 1439902-62-1

2-(1-Ethylcyclobutyl)acetic acid

Cat. No. B3027963
CAS RN: 1439902-62-1
M. Wt: 142.20
InChI Key: FOYRXJTWZGVPFY-UHFFFAOYSA-N
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Description

2-(1-Ethylcyclobutyl)acetic acid is a chemical compound with the molecular formula C8H14O2 . It is also known as 1-Ethylcyclobutaneacetic acid .


Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecule contains a total of 24 atoms: 14 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 2-(1-Ethylcyclobutyl)acetic acid is 142.196 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 237.5±8.0 °C at 760 mmHg . The flash point is 114.4±9.8 °C . The exact mass is 142.099380 . The LogP value is 2.25 , indicating its relative solubility in water and octanol.

Scientific Research Applications

Investigating Biological Pathways

Scientists explore the biological effects of 2-(1-Ethylcyclobutyl)acetic acid. By studying its interactions with enzymes, receptors, and cellular pathways, they gain insights into its potential therapeutic applications. Whether as an enzyme inhibitor or a modulator of cellular processes, this compound offers avenues for understanding biological systems.

properties

IUPAC Name

2-(1-ethylcyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-8(4-3-5-8)6-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYRXJTWZGVPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307812
Record name 1-Ethylcyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethylcyclobutyl)acetic acid

CAS RN

1439902-62-1
Record name 1-Ethylcyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylcyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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